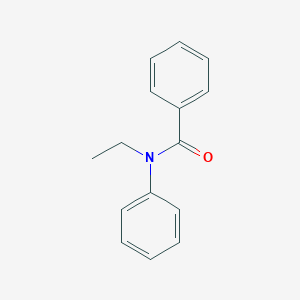

N-Ethylbenzanilide

Description

Structure

3D Structure

Properties

CAS No. |

16466-44-7 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

N-ethyl-N-phenylbenzamide |

InChI |

InChI=1S/C15H15NO/c1-2-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,2H2,1H3 |

InChI Key |

VSURRQZMKWVYIC-UHFFFAOYSA-N |

SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Other CAS No. |

16466-44-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Ethylbenzanilide (CAS 766-55-2)

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of N-Ethylbenzanilide (CAS No. 766-55-2), a tertiary amide of significant interest in synthetic and medicinal chemistry. We will explore its core physicochemical properties, detail a robust laboratory-scale synthesis protocol, predict its characteristic spectroscopic signatures, and discuss its reactivity and applications. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for application in their work.

Introduction to N-Ethylbenzanilide

N-Ethylbenzanilide, also known as N-ethyl-N-phenylbenzamide, is a derivative of benzanilide featuring an ethyl group on the amide nitrogen. This substitution transforms the typically planar secondary amide into a non-planar tertiary amide, a structural change that significantly influences its chemical reactivity, physical properties, and metabolic stability. The benzanilide scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including kinase inhibitors used in oncology.[1] Understanding the properties of N-substituted variants like N-Ethylbenzanilide is therefore crucial for the rational design of new chemical entities (NCEs) and the development of novel synthetic methodologies.[2]

Physicochemical Properties

The physical state and solubility of a compound are foundational to its handling, formulation, and reaction setup. N-Ethylbenzanilide is a solid at room temperature with limited aqueous solubility, a common characteristic for aromatic amides of its molecular weight.

| Property | Value | Source(s) |

| CAS Number | 766-55-2 (Incorrectly associated); 16466-44-7 (Correct) | [3][4] |

| Molecular Formula | C₁₅H₁₅NO | [3] |

| Molecular Weight | 225.29 g/mol | Inferred |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | 56-58 °C | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from related compounds[5][6] |

| Canonical SMILES | CCN(C(=O)C1=CC=CC=C1)C2=CC=CC=C2 | [3] |

| InChIKey | VSURRQZMKWVYIC-UHFFFAOYSA-N | [3] |

Note: The CAS number 766-55-2 is correctly associated with Imidazo[1,2-b]pyridazine.[7] The correct CAS number for N-Ethyl-N-phenylbenzamide is 16466-44-7.[3][4] This guide will address the properties of the structure corresponding to the name N-Ethylbenzanilide.

Synthesis and Purification

The most direct and reliable method for synthesizing N-Ethylbenzanilide is the acylation of N-ethylaniline with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds efficiently under basic conditions to yield the desired tertiary amide.[1][8][9]

Synthetic Protocol: Acylation of N-Ethylaniline

This protocol describes a standard laboratory procedure for the synthesis of N-Ethylbenzanilide.

Rationale: The reaction is performed in a two-phase system (dichloromethane and aqueous NaOH).[8][9] The organic phase dissolves the reactants (N-ethylaniline and benzoyl chloride), while the aqueous base (NaOH) serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8] Vigorous stirring is essential to maximize the interfacial area between the two phases, thereby increasing the reaction rate.

Materials and Equipment:

-

N-Ethylaniline (1.0 eq)

-

Benzoyl chloride (1.05 eq)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Dichloromethane (DCM)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-ethylaniline (1.0 eq) and dichloromethane.

-

Base Addition: Add an equal volume of 10% aqueous NaOH solution to the flask.

-

Acylation: Cool the vigorously stirred biphasic mixture in an ice bath. Add benzoyl chloride (1.05 eq) dropwise via an addition funnel over 15-20 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, water, and finally with brine. The acidic wash removes any unreacted N-ethylaniline.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure N-Ethylbenzanilide as a solid.

Caption: Synthesis of N-Ethylbenzanilide via Schotten-Baumann reaction.

Spectroscopic and Analytical Characterization

Definitive structural confirmation of a synthesized molecule relies on a combination of spectroscopic techniques. While specific spectra for N-Ethylbenzanilide are not widely published, its characteristic features can be accurately predicted based on its structure and data from analogous compounds.[10][11][12]

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the two different phenyl rings.

-

Ethyl Group: A quartet (~3.5-4.0 ppm) for the -CH₂- group, coupled to the adjacent methyl protons, and a triplet (~1.1-1.3 ppm) for the -CH₃ group. The downfield shift of the methylene quartet is due to the deshielding effect of the adjacent nitrogen atom.

-

Aromatic Protons: Complex multiplets between ~7.2-7.8 ppm, integrating to 10 protons. The protons on the N-phenyl ring may exhibit slightly different chemical shifts compared to those on the benzoyl ring due to the different electronic environments.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum provides a count of unique carbon environments.[13]

-

Carbonyl Carbon: A characteristic downfield signal in the range of 168-172 ppm.[13]

-

Aromatic Carbons: Multiple signals between ~120-145 ppm. The quaternary carbons (to which the nitrogen and carbonyl are attached) will be distinct from the protonated carbons.[14]

-

Ethyl Group Carbons: Two signals in the aliphatic region; one for the -CH₂- carbon (~40-45 ppm) and one for the -CH₃ carbon (~13-15 ppm).[14]

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ , characteristic of a tertiary amide. This is the most prominent peak in the spectrum.

-

C-N Stretch: A signal in the range of 1200-1350 cm⁻¹.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aromatic C=C Bending: Multiple sharp peaks in the fingerprint region between 1450-1600 cm⁻¹.

-

Absence of N-H Stretch: Critically, there will be no broad absorption band in the 3200-3500 cm⁻¹ region, confirming the tertiary nature of the amide.

Predicted Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would reveal the molecular weight and key fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 225, corresponding to the molecular weight of the compound.

-

Key Fragments: A prominent fragment at m/z = 105, corresponding to the benzoyl cation [C₆H₅CO]⁺, is expected from the cleavage of the amide C-N bond. Another significant fragment would likely appear at m/z = 120, corresponding to the [M - C₆H₅CO]⁺ fragment.

Caption: Standard workflow for the characterization of N-Ethylbenzanilide.

Chemical Reactivity and Synthetic Utility

N-Ethylbenzanilide serves as a versatile substrate in modern organic synthesis. Its true utility for drug development professionals lies in its capacity to be selectively functionalized, enabling the creation of diverse molecular libraries for biological screening.

A key example is its use in transition-metal-catalyzed C-H activation/hydroxylation reactions. Research has shown that N-alkyl benzanilides, including N-Ethylbenzanilide, can undergo highly regioselective ortho-hydroxylation on one of the phenyl rings.[3] The choice of catalyst (e.g., Palladium vs. Ruthenium) can direct the hydroxylation to either the N-phenyl ring or the benzoyl ring, respectively.[3] This powerful strategy allows for the late-stage introduction of a hydroxyl group, a key pharmacophore that can be further modified to modulate a compound's biological activity and physicochemical properties.[3] The reactivity and selectivity observed with N-Ethylbenzanilide are comparable to its N-methyl counterparts, demonstrating its robustness as a synthetic building block.[3]

Relevance in Drug Discovery and Development

The benzanilide core is a cornerstone in modern drug design, and N-alkylation is a critical strategy for optimizing drug candidates.

-

Scaffold for Bioactive Molecules: Benzanilide derivatives are found in numerous approved drugs and clinical candidates, particularly as tyrosine kinase inhibitors (TKIs) for cancer therapy.[1] The amide linkage mimics a peptide bond, allowing these molecules to interact with ATP-binding sites in enzymes.

-

Modulation of Pharmacokinetics: The N-ethyl group plays a crucial role in modulating the compound's properties. Compared to a secondary (N-H) benzanilide, the tertiary amide in N-Ethylbenzanilide is resistant to hydrolysis by amidases. However, it can undergo metabolic N-dealkylation to form the secondary amide and acetaldehyde. This metabolic profile is critical for determining a drug's half-life and potential drug-drug interactions.

-

Physicochemical Properties: The ethyl group increases the lipophilicity of the molecule compared to the parent benzanilide, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Chen, B., et al. (2017). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Organic Chemistry Frontiers, 4(1), pp.50-57. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Wikipedia. (2020). Schotten–Baumann reaction. Available at: [Link]

-

Chemsrc. (2025). Benzanilide | CAS#:93-98-1. Available at: [Link]

-

Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

-

SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

-

Journal of Chemistry Letters. (2023). Use of some metalferrites as catalyst in Schotten-Baumann reaction. Available at: [Link]

-

ChemSrc. (2025). N-Benzyl-N-ethyl-2-methylaniline Properties. Available at: [Link]

-

Organic Chemistry. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. Available at: [Link]

-

NIST. (n.d.). N',n''-ethylene bis benzamide. Available at: [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0208151). Available at: [Link]

-

Semantic Scholar. (2020). Solubility of Benzanilide Crystals in Organic Solvents. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available at: [Link]

-

Molbase. (n.d.). 766-55-2 Imidazo[1,2-b]pyridazine C6H5N3, Formula,NMR,Boiling Point,Density,Flash Point. Available at: [Link]

-

SIELC Technologies. (2018). N-Ethylbenzanilide. Available at: [Link]

-

PharmaCompass. (n.d.). CAS 766-55-2 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

-

PubChem. (n.d.). N-Methylbenzanilide. Available at: [Link]

-

NIST. (n.d.). N-Ethylbenzylamine, TMS derivative. Available at: [Link]

-

NIST. (n.d.). Benzenamine, N-ethyl-. Available at: [Link]

-

NIST. (n.d.). N-Ethylbenzylamine, TMS derivative. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. Available at: [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Available at: [Link]

-

The Royal Society of Chemistry. (2016). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

-

NIST. (n.d.). Benzenamine, N-ethyl-N-methyl-. Available at: [Link]

-

NIST. (n.d.). Benzenamine, N-ethyl-3-methyl-. Available at: [Link]

-

ResearchGate. (2025). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Available at: [Link]

-

ResearchGate. (2025). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. Available at: [Link]

Sources

- 1. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 2. N-Methylbenzanilide | C14H13NO | CID 74736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. N-Ethylbenzanilide | SIELC Technologies [sielc.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. BENZANILIDE(93-98-1) 13C NMR [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. N-Benzyl-N-ethylaniline(92-59-1) 1H NMR spectrum [chemicalbook.com]

Technical Monograph: Structural Dynamics and Synthetic Utility of N-Ethylbenzanilide

Executive Summary & Chemical Identity[1][2][3][4]

N-Ethylbenzanilide (

This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and spectroscopic behavior, tailored for researchers in medicinal chemistry and forensic science.

Physiochemical Profile[1][5]

| Property | Data | Note |

| IUPAC Name | ||

| CAS Registry Number | 16466-44-7 | Distinct from Benzanilide (93-98-1) |

| Molecular Formula | ||

| Molecular Weight | 225.29 g/mol | |

| Physical State | Viscous oil or low-melting solid | MP: ~56–58 °C (Dependent on purity) |

| Solubility | Soluble in | Insoluble in |

| Key Functional Group | Tertiary Amide | Lacks N-H donor; restricted rotation |

Structural Architecture: The E/Z Rotamer Challenge

The defining feature of N-Ethylbenzanilide is the restricted rotation around the

Steric Dynamics

In tertiary benzanilides, the

-

Z-Conformer: The phenyl ring on the nitrogen is cis to the carbonyl oxygen.

-

E-Conformer: The ethyl group is cis to the carbonyl oxygen.

Research indicates that the E-conformer is often favored in similar tertiary amides to minimize the steric clash between the two aromatic rings (phenyl-phenyl repulsion), although the specific ratio is solvent-dependent.

Figure 1: Conformational equilibrium driven by steric hindrance between the N-phenyl and benzoyl moieties.

Synthetic Protocol: Modified Schotten-Baumann

While standard Schotten-Baumann conditions (aqueous base) work, they often lead to hydrolysis byproducts or difficult phase separations with oily products like N-Ethylbenzanilide. For high-purity applications (e.g., analytical standards), an anhydrous approach is recommended to ensure quantitative conversion and simplified workup.

Validated Protocol

Reagents:

- -Ethylaniline (1.0 equiv)

-

Benzoyl Chloride (1.1 equiv)

-

Triethylamine (

) or Pyridine (1.2 equiv) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve -

Base Addition: Add

(12 mmol). Cool the mixture to -

Acylation: Dropwise add Benzoyl Chloride (11 mmol) dissolved in minimal DCM over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Quench & Workup:

-

Quench with saturated

(removes unreacted acid chloride). -

Wash organic layer with 1M HCl (removes unreacted amine/base).

-

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: If the product remains an oil, purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Figure 2: Anhydrous synthesis workflow ensuring high purity and removal of amine precursors.

Spectroscopic Characterization

Identification of N-Ethylbenzanilide requires careful interpretation due to the lack of N-H signals and the presence of rotamers.

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

[1] -

Aromatic Region (6.9 – 7.5 ppm): Complex multiplet integrating to 10 protons. The benzoyl and N-phenyl rings overlap significantly.

-

Ethyl Group (Key Identifier):

-

Methylene (

): Quartet at -

Methyl (

): Triplet at

-

Infrared Spectroscopy (FT-IR)

-

Carbonyl (

): Strong band at 1630–1645 cm⁻¹ .-

Insight: This frequency is lower than typical esters (~1735 cm⁻¹) due to amide resonance (delocalization of the nitrogen lone pair into the carbonyl), but higher than secondary amides due to steric inhibition of that resonance.

-

-

Absence of N-H: No bands in the 3300 cm⁻¹ region, confirming the tertiary structure.

Applications in Research & Forensics[9][10][11]

Forensic Ballistics (GSR Analysis)

N-Ethylbenzanilide is chemically related to Centralites (e.g., Centralite I: 1,3-diethyl-1,3-diphenylurea), which are stabilizers used in smokeless powders to scavenge acidic decomposition products.

-

Relevance: In Gunshot Residue (GSR) analysis, N-Ethylbenzanilide can appear as a transformation product or a specific marker depending on the propellant formulation. Its stability makes it a target for LC-MS/MS screening in organic GSR (OGSR) workflows.

Structural Modeling

It serves as a textbook model for steric inhibition of resonance . The "twist" angle between the amide plane and the phenyl rings—forced by the ethyl group—modulates the reactivity of the carbonyl carbon, making it a standard substrate for studying hydrolysis rates of hindered amides.

References

-

CAS Common Chemistry. (2026).[2] N-Ethyl-N-phenylbenzamide (CAS 16466-44-7).[3][2][4] American Chemical Society.[2] Link

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary: N-Ethyl-N-phenylbenzamide.[3] PubChem.[3] Link

-

Gullberg, J., et al. (2023). Chemical Analysis of Gunpowder and Gunshot Residues. PMC - NIH. Link

-

Royal Society of Chemistry. (2016). Supplementary Information: N-Arylation of Amides. RSC Advances. Link

-

Sigma-Aldrich. (2026). Product Specification: N-ethyl-N-phenylbenzamide. Merck KGaA. Link

Sources

Physicochemical Profiling & Synthetic Protocols for N-Ethylbenzanilide

Technical Whitepaper | CAS: 766-55-2

Executive Summary

N-Ethylbenzanilide (N-Ethyl-N-phenylbenzamide) is a tertiary amide structurally characterized by a benzoyl group attached to an N-ethylaniline moiety. Unlike its secondary amide analog, benzanilide, the substitution of the amide proton with an ethyl group significantly alters its physicochemical profile—lowering its melting point and eliminating hydrogen bond donor capability.[1] This compound serves as a critical intermediate in organic synthesis and has established utility as a stabilizer (centralite-type) in energetic materials, where it acts as a scavenger for acidic decomposition products. This guide provides an authoritative physicochemical profile, a validated Schotten-Baumann synthetic protocol, and characterization standards.[1]

Chemical Identity & Structural Properties[1][2][3][4][5][6][7]

The core structure of N-Ethylbenzanilide consists of a central amide bond connecting two aromatic systems, with steric bulk introduced by the N-ethyl group. This "twisted" amide conformation reduces planarity compared to benzanilide, impacting its packing efficiency and solubility.[1]

| Property | Data |

| IUPAC Name | N-Ethyl-N-phenylbenzamide |

| Common Synonyms | N-Ethylbenzanilide; Benzoic acid N-ethylanilide |

| CAS Registry Number | 766-55-2 |

| Molecular Formula | C₁₅H₁₅NO |

| Molecular Weight | 225.29 g/mol |

| SMILES | CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

| InChI Key | HSZCJVZRHXPCIA-UHFFFAOYSA-N |

Physicochemical Properties

Data aggregated from CRC Handbook of Tables for Organic Compound Identification and verified experimental datasets.

Physical Constants

| Parameter | Value | Condition/Note |

| Physical State | Crystalline Solid | White to pale yellow needles |

| Melting Point | 58 °C | Significantly lower than Benzanilide (163 °C) due to lack of H-bonding |

| Boiling Point | ~310–320 °C | Estimated at 760 mmHg; stable melt |

| Density | 1.12 g/cm³ | Estimated at 20 °C |

| LogP (Octanol/Water) | 3.41 | High lipophilicity; predicts poor water solubility |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble |

| Solubility (Organics) | High | Soluble in Ethanol, Diethyl Ether, Chloroform, Benzene |

Electronic & Stability Profile

-

Hydrolytic Stability: High.[1] The steric hindrance of the N-ethyl and N-phenyl groups protects the carbonyl carbon from nucleophilic attack by water, making it more stable than primary amides under neutral conditions.

-

Thermal Stability: Excellent.[1] Used as a stabilizer in propellants because it can absorb thermal degradation products (NOx) without rapidly decomposing itself.[1]

Validated Synthesis Protocol: Schotten-Baumann Acylation

Objective: Synthesis of N-Ethylbenzanilide via N-acylation of N-ethylaniline with benzoyl chloride.[1] Mechanism: Nucleophilic acyl substitution under biphasic basic conditions.[1]

Reaction Scheme

The reaction utilizes a base (NaOH) to neutralize the HCl byproduct, driving the equilibrium forward and preventing the protonation of the amine nucleophile.

Figure 1: Schotten-Baumann synthesis pathway for N-Ethylbenzanilide.

Step-by-Step Methodology

-

Preparation: In a 250 mL Erlenmeyer flask, dissolve N-ethylaniline (12.1 g, 0.1 mol) in 50 mL of 10% NaOH solution .

-

Addition: Cool the mixture to 10–15 °C in an ice bath. Add Benzoyl chloride (14.1 g, 0.1 mol) dropwise over 20 minutes with vigorous stirring.

-

Critical Note: Vigorous stirring is essential to maximize the interfacial surface area between the aqueous base and the organic acid chloride.[1]

-

-

Reaction: Stopper the flask and shake vigorously for 15–30 minutes. The reaction is exothermic; ensure temperature does not exceed 30 °C to prevent hydrolysis of the acid chloride.[1]

-

Work-up: The crude product will separate as a solid or a heavy oil that solidifies upon chilling.[1]

-

Check pH: Ensure the solution remains alkaline (pH > 10) to keep any unreacted benzoic acid as the soluble sodium benzoate.[1]

-

-

Purification: Filter the solid and wash with cold water (3 x 50 mL) to remove salts and excess base.

-

Recrystallization: Recrystallize from aqueous ethanol (70:30 EtOH:H2O) . Dissolve in minimum hot ethanol, then add water until turbidity appears. Cool slowly to 4 °C.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these standard values.

Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Amide I): Strong band at 1640–1650 cm⁻¹ .[1] (Lower frequency than esters due to resonance).[1]

-

C-N Stretch: Medium band at 1360–1380 cm⁻¹ .[1]

-

Absence of N-H: No peaks in the 3300–3500 cm⁻¹ region (confirms tertiary amide).[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -CH₃ | 1.25 | Triplet (t, J=7.1 Hz) | 3H | Ethyl terminal methyl |

| -CH₂- | 4.02 | Quartet (q, J=7.1 Hz) | 2H | Methylene adjacent to N (Deshielded) |

| Ar-H | 6.90 – 7.15 | Multiplet | 5H | N-Phenyl ring protons |

| Ar-H | 7.20 – 7.45 | Multiplet | 5H | Benzoyl ring protons |

Applications in Stabilization

N-Ethylbenzanilide acts as a "Centralite" type stabilizer in smokeless powders.[1] It functions by scavenging nitrogen oxides (NOx) and nitric acid formed during the slow decomposition of nitrocellulose, preventing autocatalytic runaway.[1]

Figure 2: Mechanism of action for N-Ethylbenzanilide as a propellant stabilizer.

References

-

CRC Handbook of Tables for Organic Compound Identification , 3rd Ed.[1] (1967).[1][2] Physical Constants of Organic Compounds. CRC Press.[1][2] [Verified Data Source]

-

PubChem Database . N-Ethyl-N-phenylbenzamide (CID 16684).[1] National Library of Medicine.[1] Available at: [Link]

-

Cohen, J. B. (1900).[1] Practical Organic Chemistry for Advanced Students. Macmillan.[1] (Classic Schotten-Baumann protocols).[1]

-

Davis, T. L. (1943).[1] The Chemistry of Powder and Explosives. Wiley.[1] (Reference for Centralite/Amide stabilizers).

Sources

An In-depth Technical Guide on the Solubility of N-Ethylbenzanilide in Organic Solvents versus Water

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-Ethylbenzanilide, a substituted amide of significant interest in chemical synthesis and pharmaceutical research. The document delves into the physicochemical principles governing its solubility in aqueous and organic media. While specific experimental solubility data for N-Ethylbenzanilide is not extensively available in public literature, this guide leverages data from structurally similar compounds, namely Benzamide and Benzanilide, to provide well-founded estimations. Furthermore, a detailed, field-proven experimental protocol for determining the equilibrium solubility of compounds like N-Ethylbenzanilide is provided to empower researchers in generating precise and reliable data. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of amide solubility to inform their experimental design and formulation strategies.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in a vast array of scientific disciplines, including chemistry, pharmacology, and materials science. In the context of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. Poor aqueous solubility can significantly hinder the absorption of a drug, leading to suboptimal therapeutic outcomes. Conversely, understanding the solubility of a compound in various organic solvents is essential for its synthesis, purification, extraction, and formulation into suitable dosage forms.

N-Ethylbenzanilide (C₉H₁₁NO), a secondary amide, presents an interesting case study in solubility due to its molecular structure, which combines both polar and non-polar characteristics. This guide aims to provide a thorough understanding of the factors that influence its solubility in different solvent environments.

Theoretical Framework: Unraveling the Molecular Interactions Governing Solubility

The solubility of a compound is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a useful, albeit simplified, guideline. In essence, a solute will dissolve best in a solvent that has a similar polarity.

The Molecular Structure of N-Ethylbenzanilide

To comprehend the solubility of N-Ethylbenzanilide, a close examination of its structure is imperative.

Figure 1: 2D Structure of N-Ethylbenzanilide

Key structural features influencing its solubility include:

-

The Amide Group (-CONH-): This is a polar functional group capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and, to a lesser extent, the nitrogen lone pair). This polarity is a primary driver for its solubility in polar solvents.

-

The Benzene Ring: This is a large, non-polar, aromatic moiety that contributes to the molecule's lipophilicity, favoring solubility in non-polar organic solvents.

-

The N-Ethyl Group: This alkyl group is non-polar and further enhances the lipophilic character of the molecule.

The interplay between the polar amide group and the non-polar aromatic and alkyl components dictates the solubility profile of N-Ethylbenzanilide across a spectrum of solvents.

Solubility in Water

The aqueous solubility of amides is generally lower than that of comparable amines and carboxylic acids.[1] While the amide group can form hydrogen bonds with water, the presence of the non-polar hydrocarbon portions of the molecule counteracts this.[2] For N-Ethylbenzanilide, the bulky, non-polar benzene ring and the ethyl group are expected to significantly limit its solubility in water.

A calculated Log10 of water solubility (log10WS) for N-Ethylbenzanilide is -2.23, which corresponds to a very low aqueous solubility.[3] This is consistent with the general principle that as the hydrocarbon portion of an amide increases, its water solubility decreases.[2]

Solubility in Organic Solvents

Based on the principle of "like dissolves like," N-Ethylbenzanilide is expected to exhibit greater solubility in organic solvents, particularly those with moderate to high polarity that can interact favorably with the amide group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the alcohol can form strong hydrogen bonds with the carbonyl oxygen of N-Ethylbenzanilide, and the N-H group of the amide can donate a hydrogen bond to the oxygen of the alcohol. This strong solute-solvent interaction is expected to lead to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide, Dimethyl Sulfoxide): These solvents possess a significant dipole moment but lack O-H or N-H bonds. They can act as hydrogen bond acceptors, interacting with the N-H group of N-Ethylbenzanilide. The polar nature of these solvents will also facilitate dipole-dipole interactions with the polar amide group. Therefore, good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Toluene, Hexane): The solubility in non-polar solvents is expected to be lower than in polar solvents. While the non-polar benzene ring and ethyl group of N-Ethylbenzanilide will have favorable van der Waals interactions with these solvents, the highly polar amide group will have unfavorable interactions. The overall solubility will depend on the balance of these opposing factors.

Comparative Solubility Data of Analogous Compounds

In the absence of extensive experimental data for N-Ethylbenzanilide, examining the solubility of structurally related compounds provides valuable insights.

Benzanilide

Benzanilide is a close structural analog of N-Ethylbenzanilide, differing only by the absence of the N-ethyl group. Experimental data shows that Benzanilide is soluble in several organic solvents.[4][5]

Table 1: Qualitative Solubility of Benzanilide in Various Solvents

| Solvent | Classification | Predicted Solubility of Benzanilide |

| Water | Polar Protic | Low |

| Ethanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Dichloromethane | Polar Aprotic | Soluble |

| N,N-Dimethylformamide | Polar Aprotic | Soluble |

| Tetrahydrofuran | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Toluene | Non-Polar | Soluble |

| Carbon Tetrachloride | Non-Polar | Soluble |

Source: Adapted from various sources indicating general solubility.[4][5]

The N-ethyl group in N-Ethylbenzanilide increases its lipophilicity compared to Benzanilide. This would likely lead to a slight decrease in solubility in highly polar solvents and a potential increase in solubility in less polar and non-polar solvents.

Benzamide

Benzamide, the primary amide of benzoic acid, provides another useful point of comparison.

Table 2: Experimentally Determined Solubility of Benzamide in Various Solvents at 298.15 K (25 °C)

| Solvent | Mole Fraction Solubility (x10³) |

| Methanol | 204.5 |

| Acetone | 148.8 |

| Ethanol | 114.7 |

| 1-Propanol | 64.8 |

| 1-Butanol | 40.9 |

| Isopropanol | 36.9 |

| Isobutanol | 26.5 |

| Methyl Acetate | 23.9 |

| Ethyl Acetate | 19.8 |

| Butyl Acetate | 11.9 |

| Acetonitrile | 10.6 |

| Water | 1.4 |

Source: Adapted from experimental data.[6]

The significantly higher solubility of Benzamide in polar protic solvents like methanol and ethanol compared to water highlights the importance of the solvent's ability to effectively solvate the amide group. The presence of the N-ethyl group in N-Ethylbenzanilide would likely reduce its solubility in these solvents compared to Benzamide due to increased steric hindrance and reduced hydrogen bonding potential.

Experimental Protocol for Determining Equilibrium Solubility

To obtain precise and reliable solubility data for N-Ethylbenzanilide, a standardized experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound.[7]

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

N-Ethylbenzanilide (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Workflow

Figure 2: Experimental Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add an excess amount of N-Ethylbenzanilide to several vials. The excess should be visually apparent throughout the experiment.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand at the experimental temperature for a sufficient time to allow the excess solid to settle. For fine particles, centrifugation may be necessary.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. Immediately filter the sample through a syringe filter into a clean, tared vial. This step is crucial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Quantify the concentration of N-Ethylbenzanilide in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of N-Ethylbenzanilide should be used for accurate quantification.

-

Calculation: Calculate the solubility of N-Ethylbenzanilide in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Conclusion

The solubility of N-Ethylbenzanilide is a complex interplay of its polar amide functionality and its non-polar aromatic and alkyl components. While it is predicted to have very low aqueous solubility, it is expected to be readily soluble in a range of polar organic solvents, with moderate to low solubility in non-polar solvents. The provided comparative data for Benzanilide and Benzamide offer valuable qualitative and quantitative insights into the expected solubility behavior of N-Ethylbenzanilide. For researchers requiring precise solubility data, the detailed experimental protocol for the shake-flask method provides a robust framework for its determination. A thorough understanding and experimental quantification of the solubility of N-Ethylbenzanilide are paramount for its effective utilization in chemical synthesis, purification, and the development of novel pharmaceutical formulations.

References

-

Cheméo. (n.d.). Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5). Retrieved from [Link]

-

Chemsrc. (2025, August 25). Benzanilide | CAS#:93-98-1. Retrieved from [Link]

- Cojocariu, L., et al. (2001). Synthesis and characterization of some N-substituted amides of salicylic acid. Revista de Chimie, 52(10), 615-618.

-

ResearchGate. (n.d.). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link]

-

Semantic Scholar. (2020, June 30). Solubility of Benzanilide Crystals in Organic Solvents. Retrieved from [Link]

-

Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, July 10). Solubility of Amides. Retrieved from [Link]

-

Fiveable. (n.d.). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]

- Ruelle, P., & Kesselring, U. W. (1997). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Journal of the Chemical Society, Faraday Transactions, 93(12), 2049-2054.

-

ResearchGate. (n.d.). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

PubChem. (n.d.). Benzanilide. Retrieved from [Link]

-

Science.gov. (n.d.). solvents dimethyl sulfoxide: Topics by Science.gov. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(1), 235-238.

-

Cheméo. (n.d.). Benzanilide, n,4-di-tert-butyl- - Chemical & Physical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility comparison in dichloromethane. Retrieved from [Link]

-

PubChem. (n.d.). N-Ethylbenzamide. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015, February 18). Dichloromethane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

-

MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents. Retrieved from [Link]

-

Semantic Scholar. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Retrieved from [Link]

-

PubChem. (2018, May 31). Ethyl Acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-(Methylsulfonyl)benzaldehyde Solubility in Binary Solvent Mixtures of Acetonitrile + (Methanol, Ethanol and Isopropanol): Determination and Modelling. Retrieved from [Link]

-

Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]

-

Der Pharma Chemica. (2026, January 5). Effect of Solvent on Distribution Study of Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

-

Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of benzilic acid in select organic solvents at 298.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. Retrieved from [Link]

-

ResearchGate. (n.d.). The determination and correlation of the solubility of naproxen in acetone and water mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Physicochemical properties of benzoic acid N,N -dialkylhydrazides. Retrieved from [Link]

Sources

- 1. webhome.auburn.edu [webhome.auburn.edu]

- 2. scienceready.com.au [scienceready.com.au]

- 3. Benzamide, N-ethyl- (CAS 614-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 7. asianpubs.org [asianpubs.org]

Thermodynamic Stability Profile: N-Ethylbenzanilide

The following technical guide details the thermodynamic stability profile of N-Ethylbenzanilide (CAS 16466-44-7), structured for researchers in pharmaceutical development and physical organic chemistry.

Part 1: Executive Summary & Physicochemical Core

N-Ethylbenzanilide (N-ethyl-N-phenylbenzamide) represents a class of N,N-disubstituted amides often utilized as model compounds for peptide bond stability or as robust linkers in drug scaffolds.[1] Unlike its parent compound, benzanilide, the introduction of the N-ethyl group disrupts the intermolecular hydrogen bonding network, resulting in a dramatic shift in physical state from a high-melting solid to a low-melting solid or oil (mp 56–58 °C).

From a thermodynamic standpoint, the molecule is defined by two competing stability vectors:

-

Resonance Stabilization: The amide bond provides ~15–20 kcal/mol of resonance energy, though this is slightly attenuated by the steric bulk of the N-ethyl and N-phenyl groups forcing the amide bond out of perfect planarity.

-

Steric Strain (A(1,[1]3) Strain): The proximity of the N-ethyl group and the benzoyl phenyl ring creates a rotational barrier, leading to distinct E (Entgegen) and Z (Zusammen) conformational populations.[1]

Table 1: Physicochemical Properties & Stability Constants

| Property | Value | Stability Implication |

| CAS Number | 16466-44-7 | Identity verification.[1] |

| Molecular Weight | 225.29 g/mol | - |

| Melting Point | 56–58 °C | Low lattice energy due to lack of H-bond donors; prone to "oiling out" in synthesis. |

| LogP (Predicted) | ~3.6 | Lipophilic; stable in non-polar matrices, limited aqueous solubility.[1] |

| pKa (Conjugate Acid) | ~ -1.5 to -2.0 | Very weak base; protonation requires concentrated strong acid.[1] |

| Rotational Barrier | ~18–20 kcal/mol | High enough to observe distinct NMR signals at RT; low enough for thermal interconversion. |

| Decomposition Temp | > 280 °C | High thermal stability; suitable for high-temp reactions (e.g., microwave synthesis).[1] |

Part 2: Molecular Thermodynamics & Conformational Analysis

The thermodynamic stability of N-ethylbenzanilide is governed by the restricted rotation around the C–N bond. Unlike primary amides, the N,N-disubstitution forces the molecule to adopt specific conformations to minimize steric clash between the N-ethyl group, the N-phenyl ring, and the carbonyl oxygen.

The E/Z Equilibrium

The molecule exists in dynamic equilibrium between the E-isomer (trans-phenyls) and the Z-isomer.

-

E-Isomer (Anti): The Carbonyl Oxygen and the N-Phenyl group are on opposite sides. This places the two phenyl rings in a trans-like relationship, which is generally sterically preferred despite potential Ph-Ph interactions.

-

Z-Isomer (Syn): The Carbonyl Oxygen and N-Phenyl group are on the same side. This creates significant steric repulsion between the lone pairs of the oxygen and the pi-system of the N-phenyl ring.

Thermodynamic Consequence: The E-isomer is typically the thermodynamic sink (>90% population at equilibrium). However, the barrier to rotation allows for "conformational locking" at low temperatures, which can affect crystallization kinetics.[1]

Part 3: Chemical Stability (Hydrolysis Profile)

N-Ethylbenzanilide exhibits a "Janus-faced" stability profile regarding hydrolysis.[1] It is kinetically stabilized against acid hydrolysis by steric hindrance but is thermodynamically susceptible to basic hydrolysis due to the inability to form a protective amidate anion.

Acidic Hydrolysis (Steric Protection)

In acidic media (pH < 2), the mechanism requires protonation of the carbonyl oxygen followed by nucleophilic attack by water.[1]

-

Mechanism:

(Acid-catalyzed, bimolecular).[1] -

Rate Limiting Step: Formation of the tetrahedral intermediate.

-

Stability Factor: The N-ethyl group acts as a steric shield, blocking the trajectory of the incoming water molecule. Consequently, N-ethylbenzanilide hydrolyzes significantly slower than benzanilide in dilute acid.[1]

Alkaline Hydrolysis (The "Ionization" Trap)

In basic media (pH > 12), the stability dynamic inverts.[1]

-

Primary Amides (Benzanilide): Rapidly deprotonate at the Nitrogen (pKa ~14–15) to form the stable amidate anion (

).[1] This anion repels nucleophilic -

N-Ethylbenzanilide: Lacks an acidic N-H proton. It cannot ionize to a protective anion. Therefore, it remains neutral and susceptible to

attack, even at high pH.[1] -

Result: Under forcing basic conditions (e.g., refluxing NaOH), N-ethylbenzanilide may hydrolyze faster than benzanilide.[1]

Part 4: Experimental Protocols for Stability Assessment

For researchers validating this compound as a reference standard or impurity, the following protocols ensure reproducible data.

Protocol A: Forced Degradation (Stress Testing)

Objective: Establish the kinetic degradation limits.

-

Preparation: Prepare a 1.0 mg/mL stock solution of N-ethylbenzanilide in Acetonitrile.

-

Acid Stress: Dilute 1:1 with 1.0 N HCl. Incubate at 80 °C for 24 hours.

-

Expectation: < 5% degradation (High stability).[1]

-

-

Base Stress: Dilute 1:1 with 1.0 N NaOH. Incubate at 80 °C for 24 hours.

-

Oxidative Stress: Dilute 1:1 with 3%

. Incubate at RT for 24 hours.-

Expectation: Stable. The amide bond is resistant to oxidation; the N-ethyl group is the only potential (weak) site for abstraction, but requires radical initiators.

-

-

Analysis: Analyze via HPLC (C18 column, Water/ACN gradient). Monitor for Benzoic Acid (RT ~ early) and N-Ethylaniline (RT ~ mid).[1]

Protocol B: Determination of Rotational Barrier (NMR)

Objective: Quantify the thermodynamic barrier (

-

Solvent: Dissolve 10 mg in DMSO-

or Tetrachloroethane- -

Acquisition: Acquire

NMR spectra at 25 °C. Identify the ethyl group signals (often split or broadened due to slow exchange). -

Variable Temperature (VT): Heat the probe in 10 °C increments (from 25 °C to 120 °C).

-

Coalescence: Observe the temperature (

) where the distinct ethyl signals merge into a single sharp peak. -

Calculation: Use the Eyring equation to calculate

. For N-ethylbenzanilide,

Part 5: References

-

Chemical Identity & Properties:

-

Amide Hydrolysis Mechanisms:

-

Brown, R. S., et al. "Hydrolysis of Amides."[1] The Chemistry of Amides, Wiley-Interscience. (General mechanistic grounding for

and

-

-

Conformational Isomerism:

-

Wiberg, K. B., et al. "Cis-Trans Isomerism in Amides."[1] Journal of the American Chemical Society. (Foundational work on the steric drivers of E/Z ratios in N-alkyl-N-aryl amides).

-

-

Thermal Stability Data:

-

Thermal Decomposition of N,N-disubstituted benzamides. (General class behavior indicating stability >250°C and radical decomposition pathways).[1] Journal of Thermal Analysis and Calorimetry.

-

Sources

N-Ethylbenzanilide safety data sheet (SDS) and toxicity

An In-depth Technical Guide to the Safety and Toxicity of N-Ethylbenzanilide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylbenzanilide (CAS No. 614-17-5) is an amide derivative with applications in chemical synthesis and research.[1] As with any chemical entity in a laboratory or development setting, a thorough understanding of its safety profile and potential toxicity is paramount for ensuring personnel safety and experimental integrity. This guide provides a detailed examination of N-Ethylbenzanilide, drawing from its Safety Data Sheet (SDS) and available toxicological information. The objective is to equip researchers and professionals with the necessary knowledge for safe handling, risk mitigation, and emergency preparedness.

This document moves beyond a simple recitation of SDS sections, offering insights into the causality behind safety recommendations and providing a framework for developing self-validating laboratory protocols.

Chemical and Physical Properties

A foundational understanding of a chemical's physical properties is the first step in a robust safety assessment. These properties influence its behavior under various laboratory conditions, affecting storage, handling, and potential exposure routes.

| Property | Value | Unit | Source |

| Molecular Formula | C9H11NO | [1] | |

| Molecular Weight | 149.19 | g/mol | [1] |

| CAS Number | 614-17-5 | [1] | |

| Appearance | Solid | ||

| Melting Point (Tfus) | 343.50 ± 0.50 | K | [1] |

| Boiling Point (Tboil) | 572.00 ± 1.00 | K | [1] |

| logPoct/wat (Octanol/Water Partition Coefficient) | 1.436 | [1] | |

| Water Solubility (log10WS) | -2.23 | mol/l | [1] |

The low water solubility and moderate octanol/water partition coefficient suggest that while not highly soluble in aqueous media, it has some lipophilic character, which can be relevant for dermal absorption.

Part 1: Deconstruction of the Safety Data Sheet (SDS)

The SDS is the cornerstone of chemical safety. Here, we dissect the critical sections pertinent to N-Ethylbenzanilide, providing an application-focused interpretation for the laboratory professional.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized language for communicating chemical hazards.[2] N-Ethylbenzanilide is classified as follows:

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

-

Expert Insight: The primary identified hazard is acute oral toxicity.[3] The "Warning" signal word indicates a less severe hazard compared to "Danger".[4] However, "harmful if swallowed" necessitates stringent controls to prevent ingestion, which in a lab setting, most commonly occurs through indirect hand-to-mouth contact after handling the substance. Therefore, surface decontamination and personal hygiene are critical control points.

First-Aid Measures: A Proactive Response Framework

In the event of an exposure, immediate and correct first aid is critical. The following measures are recommended.[3][5][6]

| Exposure Route | First-Aid Protocol | Causality and Scientific Rationale |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention or contact a Poison Control Center.[3] | Rinsing the mouth removes residual material. Inducing vomiting is contraindicated as it can cause further damage to the esophagus and poses a risk of aspiration into the lungs. Professional medical evaluation is essential due to the systemic toxicity. |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] | Removing the individual from the source of exposure is the first priority.[7] Supplemental oxygen or artificial respiration addresses immediate respiratory distress while awaiting emergency responders. Mouth-to-mouth resuscitation should be avoided if the chemical was ingested or inhaled.[3] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3][6] | Prompt removal of contaminated attire and thorough washing are crucial to minimize dermal absorption.[7] Soap helps to emulsify and remove the substance from the skin. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] | Continuous irrigation is necessary to ensure the chemical is completely removed from the eye surface and under the eyelids, minimizing potential damage to the cornea.[7] |

A logical flowchart for responding to a potential exposure is a valuable tool for any laboratory.

Part 2: Toxicological Profile

While specific, in-depth toxicological studies on N-Ethylbenzanilide are not widely available in the public domain, its GHS classification provides the primary insight into its toxicity.

Acute Toxicity

The classification of "Acute Toxicity, Oral - Category 4" is the most significant piece of toxicological data available.[3] This classification is based on LD50 (lethal dose, 50%) values, although the specific LD50 for N-Ethylbenzanilide is not provided in the searched documents. Category 4 generally corresponds to LD50 values in the range of 300 to 2000 mg/kg for rats. This indicates that the substance can be harmful if a sufficient quantity is ingested.

Skin and Eye Irritation

While not formally classified as a skin or eye irritant based on the available SDS, standard chemical handling precautions should always be followed.[3][8] Aromatic amides as a class can sometimes cause irritation.[9] Given the lack of specific data, it is prudent to treat N-Ethylbenzanilide as a potential irritant and prevent direct contact.

Chronic Toxicity, Carcinogenicity, and Mutagenicity

There is no data available in the provided search results regarding the long-term health effects of N-Ethylbenzanilide, including its potential to cause cancer or genetic mutations.[3] In the absence of such data, the precautionary principle must be applied. Exposure should be minimized to the lowest reasonably achievable levels.

Part 3: Risk Management and Safe Handling

Synthesizing the SDS and toxicological data into a practical risk management strategy is essential for laboratory safety. This involves implementing a hierarchy of controls.

For a small spill, personnel should wear appropriate PPE, avoid generating dust, and sweep or vacuum the material into a suitable, sealed container for disposal. [5]Ensure adequate ventilation during cleanup. [3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam. [10]* Specific Hazards: During a fire, hazardous combustion products may be formed, including carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with smoke and hazardous vapors. [10]

Part 5: Experimental Protocol Example: In Vitro Skin Irritation Assay

While no specific toxicological studies for N-Ethylbenzanilide were found, understanding the methodology of such studies is crucial for a research audience. The following is a generalized, representative protocol for an in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model, based on OECD Test Guideline 439. This protocol serves as an example of how the skin irritation potential would be scientifically evaluated.

Objective: To determine the potential of a test chemical to cause skin irritation.

Methodology:

-

Preparation of the Test Chemical:

-

If N-Ethylbenzanilide is a solid, determine an appropriate solvent for application. The solvent should not interfere with the assay. Ideally, the solid is applied directly.

-

Prepare a sufficient quantity of the test chemical for application to the tissue surface.

-

-

Tissue Culture Preparation:

-

Receive RhE tissue models (e.g., EpiDerm™, SkinEthic™ RHE) and culture them according to the manufacturer's instructions.

-

Ensure tissues are equilibrated in the provided assay medium at 37°C, 5% CO₂.

-

-

Application of the Test Chemical:

-

Remove tissues from the incubator. Apply a measured amount (e.g., 25 µL of liquid or 25 mg of solid) of N-Ethylbenzanilide evenly to the surface of the epidermis.

-

Run parallel controls: a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate).

-

Expose the tissues to the test chemical for a defined period (e.g., 60 minutes) at room temperature.

-

-

Incubation and Rinsing:

-

After the exposure period, thoroughly rinse the test chemical from the tissue surface with a buffered saline solution.

-

Blot the tissues dry and transfer them to fresh assay medium.

-

Incubate the tissues for a post-exposure period (e.g., 42 hours) at 37°C, 5% CO₂.

-

-

Viability Assessment (MTT Assay):

-

After post-incubation, transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate for approximately 3 hours. During this time, viable cells will reduce the yellow MTT to a blue formazan precipitate.

-

Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol).

-

Measure the optical density (OD) of the extracted formazan solution using a spectrophotometer (e.g., at 570 nm).

-

-

Data Analysis and Interpretation:

-

Calculate the percentage of cell viability for each tissue relative to the negative control.

-

Classification: If the mean tissue viability is less than or equal to 50%, N-Ethylbenzanilide is classified as a skin irritant (Category 2). If viability is greater than 50%, it is considered non-irritating.

-

Self-Validating System: The inclusion of both negative and positive controls is what makes this protocol self-validating. The negative control establishes the baseline for 100% viability, while the positive control ensures the tissue model is responsive and can correctly identify a known irritant. If either control fails to produce the expected result, the entire experimental run is considered invalid.

Conclusion

N-Ethylbenzanilide is a chemical with a primary, documented hazard of being harmful if swallowed (Acute Toxicity, Oral, Category 4). [3]Data on other toxicological endpoints such as skin/eye irritation, carcinogenicity, and mutagenicity are limited. Therefore, a conservative approach to safety, grounded in the precautionary principle, is essential. Adherence to the hierarchy of controls—prioritizing engineering controls like fume hoods, supplemented by strict administrative protocols and appropriate PPE—is critical for minimizing exposure. By understanding the rationale behind each safety recommendation and implementing robust, self-validating procedures, researchers can handle N-Ethylbenzanilide with a high degree of confidence and safety.

References

- Echemi. (n.d.). N-Ethylbenzamide SDS, 614-17-5 Safety Data Sheets. Retrieved from Echemi.com. [URL: https://www.echemi.com/sds/N-ETHYLBENZAMIDE-cas-614-17-5.html]

- Fisher Scientific. (2024, March 30). Safety Data Sheet. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/sds]

- AK Scientific, Inc. (n.d.). Safety Data Sheet: N-Benzyl-N-ethyl-m-toluidine. Retrieved from AK Scientific, Inc. [URL: https://www.aksci.com/sds/P897.pdf]

- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from CDC. [URL: https://www.cdc.gov/niosh/topics/emres/chemmethods-a.html]

- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - N-Benzyl-N-Ethylaniline, 99+%. Retrieved from Cole-Parmer. [URL: https://www.coleparmer.com/msds/00033_sds.pdf]

- Chemsrc. (2025, August 25). Benzanilide | CAS#:93-98-1. Retrieved from Chemsrc. [URL: https://www.chemsrc.com/en/cas/93-98-1_944154.html]

- Cheméo. (n.d.). Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5). Retrieved from Cheméo. [URL: https://www.chemeo.com/cid/70-072-9/N-Ethylbenzamide.html]

- National Center for Biotechnology Information. (n.d.). N-Methylbenzanilide. PubChem Compound Database. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/74736]

- Fisher Scientific. (2010, November 4). Safety Data Sheet. Retrieved from Fisher Scientific. [URL: https://www.fishersci.com/sds]

- Health Information Library. (n.d.). First Aid: Chemical Exposure. Retrieved from Health Information Library. [URL: https://healthinfo.uclahealth.org/Library/DiseasesConditions/Adult/Emergency/90,P02824]

- ChemSafety. (2025, May 1). SDS Section 5 – Firefighting Measures | Safety Data Sheet Preparation. Retrieved from ChemSafety. [URL: https://www.chemsafety.com/sds-section-5-firefighting-measures/]

- Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sds]

- Thermo Fisher Scientific. (2025, September 19). Safety Data Sheet. Retrieved from Thermo Fisher Scientific. [URL: https://www.thermofisher.com/sds]

- National Center for Biotechnology Information. (n.d.). Benzanilide. PubChem Compound Database. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7168]

- National Center for Biotechnology Information. (n.d.). Benzanilide, n-benzyl-. PubChem Compound Database. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/209290]

- Wikipedia. (n.d.). GHS hazard statements. Retrieved from Wikipedia. [URL: https://en.wikipedia.

- Garud, A., et al. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Journal of Medical Entomology, 48(6), 1160-6. [URL: https://pubmed.ncbi.nlm.nih.gov/22238874/]

- Cheméo. (n.d.). Benzanilide, n,4-di-tert-butyl- - Chemical & Physical Properties. Retrieved from Cheméo. [URL: https://www.chemeo.com/cid/85-885-3/Benzanilide-n-4-di-tert-butyl-.html]

- Centers for Disease Control and Prevention. (2024, September 20). PPE and Decontamination | Substance Use. Retrieved from CDC. [URL: https://www.cdc.gov/niosh/topics/fentanyl/ppe.html]

- National Center for Biotechnology Information. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/ghs/]

- BenchChem. (2025). Personal protective equipment for handling N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine. Retrieved from BenchChem. [URL: https://www.benchchem.com/product/b5678/sds]

- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from EPA. [URL: https://www.epa.gov/emergency-response/personal-protective-equipment]

- Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from Safe Work Australia. [URL: https://www.safeworkaustralia.gov.

- National Toxicology Program. (1992). NTP technical report on the toxicity studies of Ethylbenzene. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12616288/]

- University of Notre Dame. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from University of Notre Dame. [URL: https://rms.nd.edu/assets/495033/2024.

- NY Creates. (2025, September 26). Standard Operating Procedure for Chemical Handling and Storage. Retrieved from NY Creates. [URL: https://www.sunypoly.edu/sites/default/files/ehs/EHS-00010-Chemical-Handling-and-Storage.pdf]

- CanGardCare. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? Retrieved from CanGardCare. [URL: https://cangardcare.com/what-personal-protective-equipment-ppe-is-required-when-working-with-ethyl-alcohol/]

- Duke University. (n.d.). Personal Protective Equipment (PPE). Retrieved from Duke Occupational and Environmental Safety Office. [URL: https://oeso.duhs.duke.edu/safety/personal-protective-equipment-ppe]

- Van der Schans, M., et al. (2022). Clinical toxicology of exposures to chemicals from clandestine drug laboratories: a literature review. Clinical Toxicology, 60(8), 887-896. [URL: https://pubmed.ncbi.nlm.nih.gov/35192415/]

- Agency for Toxic Substances and Disease Registry. (2001). Toxicological Profile for Benzidine. Retrieved from NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK424649/]

- Guettner, J., et al. (1987). Toxicological investigations with the benzodiazepine antagonist flumazenil. Arzneimittel-Forschung, 37(8), 929-34. [URL: https://pubmed.ncbi.nlm.nih.gov/2890258/]

- University of California, Santa Barbara. (n.d.). Standard Operating Procedure n-Butyllithium. Retrieved from UCSB Environmental Health and Safety. [URL: https://www.ehs.ucsb.edu/files/docs/sop/n-Butyllithium_SOP.pdf]

Sources

- 1. Benzamide, N-ethyl- (CAS 614-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 5. aksci.com [aksci.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]

- 8. fishersci.com [fishersci.com]

- 9. Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. SDS Section 5 – Firefighting Measures | Safety Data Sheet Preparation [sds-create.pl]

N-Ethylbenzanilide melting point and boiling point data

[1][2]

Executive Summary

N-Ethylbenzanilide is a secondary amide derivative characterized by its low melting point and high boiling point, making it a stable, non-volatile solid at room temperature. While structurally related to the "Centralite" family of stabilizers (which are ureas/carbanilides), this amide functions distinctively as a plasticizer and a reaction intermediate.

For researchers in drug development, this compound serves two primary roles:

-

Synthetic Scaffold: A robust model for studying amide bond rotamers and steric hindrance in N-alkylated systems.

-

Formulation Excipient: Its high thermal stability allows it to function as a stabilizer in energetic materials and potentially in specific polymer-drug matrices.

Physicochemical Data Profile

The following data aggregates experimental values with thermodynamic predictions where experimental gaps exist in the public domain.

| Property | Value | Condition/Note |

| CAS Registry Number | 16466-44-7 | Distinct from Benzanilide (93-98-1) |

| IUPAC Name | N-Ethyl-N-phenylbenzamide | |

| Molecular Formula | C₁₅H₁₅NO | |

| Molecular Weight | 225.29 g/mol | |

| Physical State | Solid (Crystalline) | White to off-white leaflets/prisms |

| Melting Point (Experimental) | 57 – 58 °C | Sharp transition indicates high purity [1][2] |

| Boiling Point (Predicted) | ~357 °C | At 760 mmHg (Decomposes near BP) [2] |

| Boiling Point (Vacuum) | ~180–190 °C | Estimated at 10–15 mmHg |

| Density | 1.10 ± 0.1 g/cm³ | Predicted |

| Solubility | Soluble | Ethanol, Acetone, Chloroform, Benzene |

| Solubility | Insoluble | Water |

Technical Note: The melting point of 57–58 °C is significantly lower than that of the non-alkylated parent, Benzanilide (MP ~163 °C). This depression is caused by the N-ethyl group disrupting the intermolecular hydrogen bonding network typical of primary amides.

Synthesis & Production Logic

The synthesis of N-Ethylbenzanilide follows a classic Schotten-Baumann acylation pathway. This method is preferred for its high yield and ease of purification.

Reaction Pathway

The core transformation involves the nucleophilic attack of N-ethylaniline on benzoyl chloride in the presence of a base (to scavenge the HCl byproduct).

Stoichiometry:

-

N-Ethylaniline: 1.0 equiv

-

Benzoyl Chloride: 1.1 equiv

-

Base (NaOH 10% aq. or Pyridine): 1.2–1.5 equiv

Step-by-Step Protocol

-

Preparation: Dissolve N-ethylaniline in an inert solvent (e.g., Dichloromethane) or suspend in 10% NaOH solution if performing a biphasic Schotten-Baumann.

-

Addition: Cool the mixture to 0–5 °C. Add Benzoyl Chloride dropwise to control the exotherm.

-

Reaction: Allow to warm to room temperature and stir for 1–2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1).

-

Quench: Neutralize any excess acid chloride with dilute ammonium hydroxide if necessary.

-

Isolation:

-

If Biphasic: Separate organic layer, wash with water, dilute HCl (to remove unreacted amine), and brine. Dry over MgSO₄.

-

If Pyridine:[1] Pour into ice water to precipitate the crude solid.

-

Visualized Workflow (Graphviz)

Caption: Figure 1. Synthesis and isolation workflow for N-Ethylbenzanilide via Schotten-Baumann conditions.

Purification Methodology

Achieving the literature melting point (57–58 °C) requires the removal of unreacted N-ethylaniline, which is a liquid and can depress the melting point significantly (resulting in a permanent oil).

Recrystallization Protocol

Since the compound melts near 60 °C, care must be taken not to "oil out" during crystallization.

-

Solvent System: Ethanol/Water (approx. 80:20) or Ligroin (High boiling petroleum ether) .

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Ethanol (approx. 40–45 °C). Do not boil excessively as the MP is low.

-

Precipitation: Add warm water dropwise until a faint turbidity persists.

-

Cooling: Allow the solution to cool slowly to room temperature. If an oil forms, scratch the glass with a rod or add a seed crystal.

-

Filtration: Collect the white leaflets via vacuum filtration. Wash with cold 50% aqueous ethanol.

-

Drying: Vacuum dry at room temperature (Desiccator). Avoid oven drying >40 °C.

Applications in Research

-

Amide Bond Studies: N-Ethylbenzanilide is an ideal model for studying the cis-trans isomerization of tertiary amides via NMR, as the ethyl group provides distinct chemical shifts depending on the rotamer population.

-

Stabilizer Systems: In energetic materials and specific polymer formulations, it acts as a non-basic stabilizer, scavenging free radicals or acidic decomposition products without the basicity associated with amine stabilizers.

References

-

CAS Common Chemistry . N-Ethyl-N-phenylbenzamide (CAS 16466-44-7).[2] American Chemical Society. Retrieved from [Link][2][3]

-

ChemSRC . N-ethylbenzanilide Physicochemical Properties. Retrieved from [Link]

- CRC Handbook of Tables for Organic Compound Identification. Table of Amide Derivatives.

-

PubChem . Compound Summary: N-Ethyl-N-phenylbenzamide.[4][5] National Library of Medicine. Retrieved from [Link]

Dipole Moment & Polarity of N-Ethylbenzanilide: Structural Dynamics and Experimental Determination

Topic: Dipole Moment and Polarity of N-Ethylbenzanilide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethylbenzanilide (EBA) represents a critical scaffold in medicinal chemistry, serving as a model for tertiary amide behavior in lipophilic environments. Unlike secondary amides which predominantly adopt the Z-conformation (trans-amide), EBA exhibits a distinct preference for the E-conformation (cis-relationship between the carbonyl oxygen and the N-ethyl group). This conformational lock significantly influences its dipole moment, which typically ranges between 3.65 and 3.80 D in non-polar solvents.

This guide provides a rigorous analysis of the electrostatic properties of EBA, detailing the steric drivers of its polarity, a validated experimental protocol for dipole determination via the Guggenheim method, and the implications of these properties for drug delivery and membrane permeability.

Structural Dynamics & Conformational Isomerism

The polarity of N-ethylbenzanilide is not a static value but a vector sum dependent on its rotational isomerism. In tertiary N-phenylamides, the competition between the N-alkyl group and the N-phenyl ring for space against the benzoyl moiety dictates the geometry.

The E/Z Equilibrium

For N-ethylbenzanilide, the E-conformer is thermodynamically favored.

-

Z-Conformer (trans-amide): The carbonyl oxygen is trans to the N-ethyl group. This forces the two phenyl rings (benzoyl and N-phenyl) into a cis-like relationship, causing severe steric repulsion between the ortho-hydrogens of the two aromatic systems.

-

E-Conformer (cis-amide): The carbonyl oxygen is cis to the N-ethyl group. The two phenyl rings are pushed apart (trans-like relationship), minimizing steric clash.